molecular formula C14H11BrO3 B14215295 2-(Bromoacetyl)naphthalen-1-yl acetate CAS No. 828276-32-0

2-(Bromoacetyl)naphthalen-1-yl acetate

Cat. No.: B14215295
CAS No.: 828276-32-0
M. Wt: 307.14 g/mol
InChI Key: BSJOJBAFSNOWHK-UHFFFAOYSA-N
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Description

2-(Bromoacetyl)naphthalen-1-yl acetate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromoacetyl and acetate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromoacetyl)naphthalen-1-yl acetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method includes the reaction of naphthalene with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then acetylated using acetic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromoacetyl)naphthalen-1-yl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thio derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-(Bromoacetyl)naphthalen-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromoacetyl)naphthalen-1-yl acetate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The acetate group can also participate in esterification and hydrolysis reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and materials science .

Properties

CAS No.

828276-32-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

[2-(2-bromoacetyl)naphthalen-1-yl] acetate

InChI

InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3

InChI Key

BSJOJBAFSNOWHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr

Origin of Product

United States

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